

2-Chloro-4-methoxy-1-nitrobenzene CAS 28987-59-9

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Compound of Interest

Compound Name: 2-Chloro-4-methoxy-1-nitrobenzene

Cat. No.: B183063

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An In-depth Technical Guide to **2-Chloro-4-methoxy-1-nitrobenzene** (CAS 28987-59-9) for Advanced Research and Development

Authored by a Senior Application Scientist Foreword: A Strategic Overview

2-Chloro-4-methoxy-1-nitrobenzene is a polysubstituted aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its strategic importance lies in its unique electronic and steric arrangement. The molecule features a benzene ring activated towards nucleophilic aromatic substitution (SNAr) by a strongly electron-withdrawing nitro group, which is positioned ortho to a labile chlorine atom.^[1] The para-methoxy group further modulates the ring's electron density, influencing reactivity and providing an additional synthetic handle.

This guide moves beyond a simple recitation of facts. It is designed to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile intermediate. We will explore not just the "what" but the "why"—delving into the causal relationships behind its synthesis, reactivity, and analysis, grounded in established chemical principles and field-proven methodologies.

Section 1: Core Physicochemical & Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is non-negotiable for successful and safe experimentation.

Physicochemical Properties

The properties of **2-Chloro-4-methoxy-1-nitrobenzene** are summarized below. It presents as a light yellow solid with good solubility in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[2][3]

Property	Value	Source
CAS Number	28987-59-9	PubChem[2]
Molecular Formula	C ₇ H ₆ ClNO ₃	PubChem[2]
Molecular Weight	187.58 g/mol	PubChem[2]
Appearance	Light yellow solid	ChemBK[2][3]
Melting Point	76-80 °C	ChemBK[2][3]
Boiling Point	~302.5 °C at 760 mmHg	ChemBK[3]
Solubility	Soluble in ethanol, chloroform, dichloromethane	ChemBK[2][3]
InChIKey	QTIDRIQSPAELJC-UHFFFAOYSA-N	PubChem[2]

Safety & Handling Synopsis

This compound is classified as a toxic substance and requires careful handling.[3] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

Hazard Class	Statement	GHS Pictogram
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	Danger
Skin Irritation	Causes skin irritation.	Warning
Eye Irritation	Causes serious eye irritation.	Warning
Target Organ Toxicity	May cause respiratory irritation.	Warning

Core Handling Directives:

- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear safety glasses with side shields, nitrile gloves, and a flame-retardant lab coat.
- Storage: Store in a cool, dry, well-ventilated area, sealed tightly, away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[3\]](#)
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed information.[\[4\]](#)

Section 2: Synthesis and Purification

The most common and logical synthetic route to **2-Chloro-4-methoxy-1-nitrobenzene** is the electrophilic nitration of 3-chloroanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the starting material.

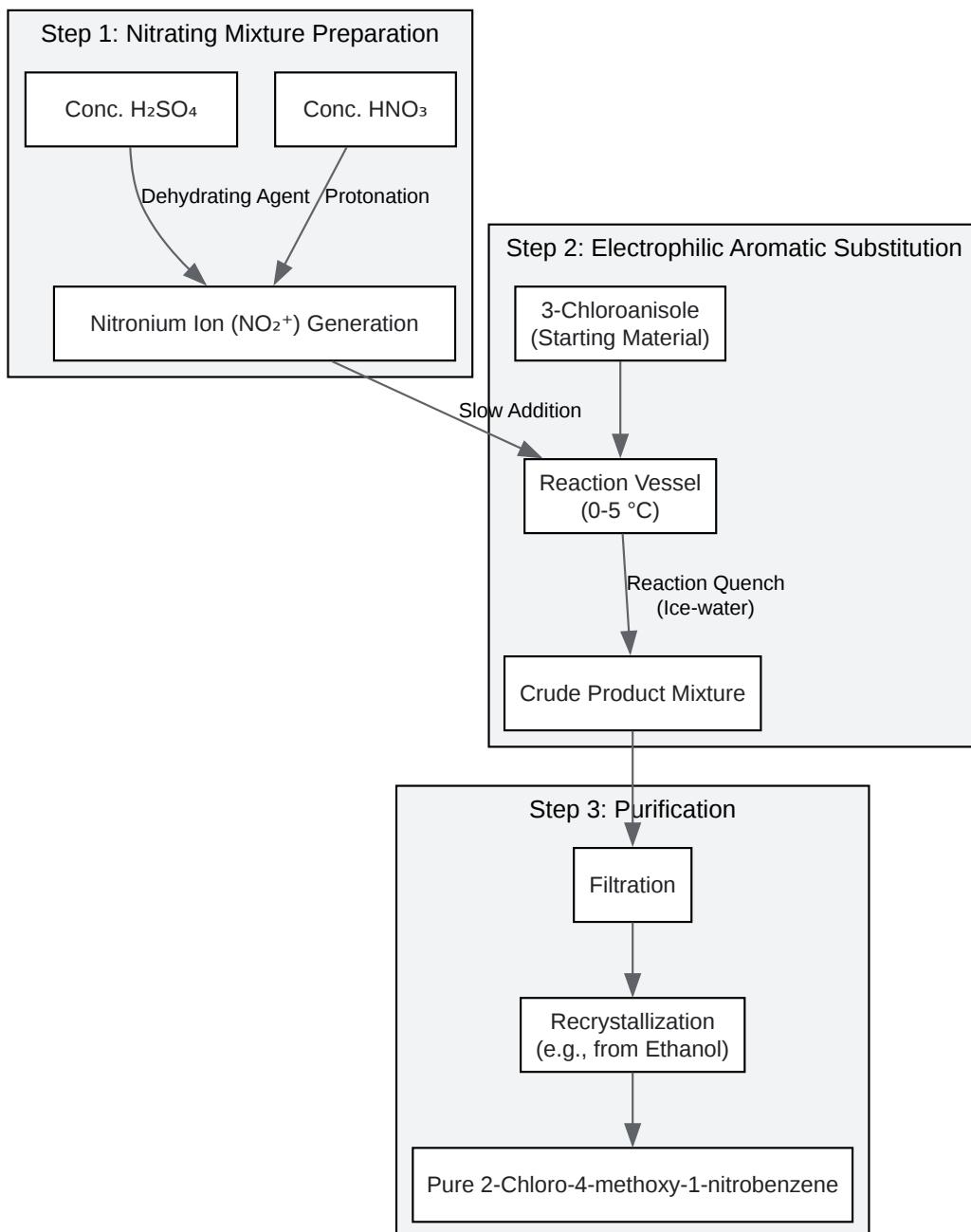
Mechanistic Rationale for Synthesis

The methoxy (-OCH₃) group is a powerful activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. The chloro (-Cl) group is a deactivating, yet also ortho, para-director. When both are present on the ring as in 3-chloroanisole, their directing effects are additive. The methoxy group at C1 and the chloro group at C3 both direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2, C4, and C6 positions. The

formation of the desired **2-chloro-4-methoxy-1-nitrobenzene** (nitration at C6 relative to the methoxy group) is a significant product, though the formation of isomeric impurities is highly probable. Therefore, purification by recrystallization or chromatography is a critical final step.

Visualization of the Synthetic Workflow

Figure 1. Synthetic Workflow for 2-Chloro-4-methoxy-1-nitrobenzene

[Click to download full resolution via product page](#)Caption: Figure 1. Synthetic Workflow for **2-Chloro-4-methoxy-1-nitrobenzene**.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the nitration of activated aromatic rings.

[5]

- Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, cautiously add 25 mL of concentrated sulfuric acid (H_2SO_4). While maintaining the temperature below 10 °C, slowly add 20 mL of concentrated nitric acid (HNO_3) dropwise with continuous stirring.
- Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 14.2 g (0.1 mol) of 3-chloroanisole in 50 mL of glacial acetic acid. Cool this mixture to 0-5 °C using an ice bath.
- Nitration: Add the prepared nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 3-chloroanisole solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Slowly pour the reaction mixture over 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.
- Isolation & Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from ethanol to yield the final, pure **2-Chloro-4-methoxy-1-nitrobenzene**.

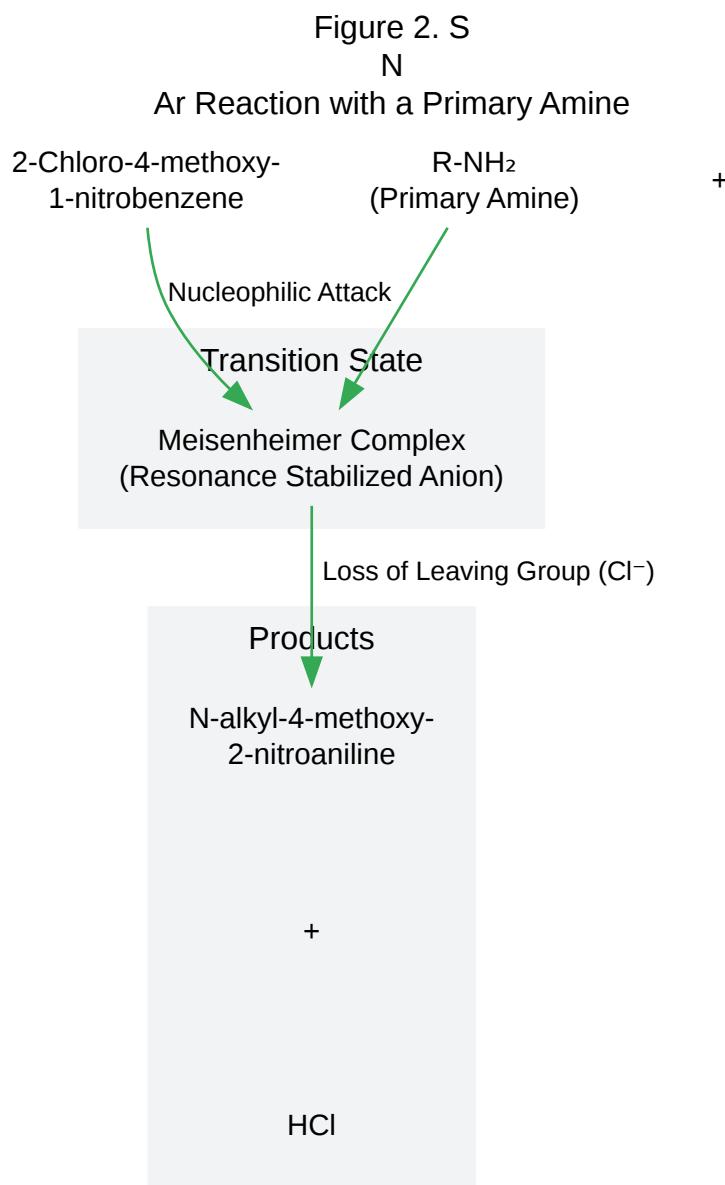
Section 3: Chemical Reactivity and Synthetic Applications

The true value of **2-Chloro-4-methoxy-1-nitrobenzene** is realized in its subsequent chemical transformations. Its structure is primed for two primary types of reactions: nucleophilic aromatic substitution at the C-Cl bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the ortho position to the chlorine atom strongly activates the ring for SNAr.^[6] ^[7] This electron-withdrawing group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.^[6] This makes the displacement of the chloride ion by various nucleophiles (amines, alkoxides, thiolates) a highly efficient process.

Visualization of a Key SNAr Pathway



Caption: Figure 2. SNAr Reaction with a Primary Amine.

Detailed Experimental Protocol: SNAr with Benzylamine

This protocol demonstrates a typical SNAr reaction, useful for synthesizing precursors for various bioactive molecules.[\[8\]](#)

- Setup: In a round-bottom flask, combine 1.88 g (10 mmol) of **2-Chloro-4-methoxy-1-nitrobenzene**, 1.29 g (12 mmol) of benzylamine, and 2.07 g (15 mmol) of potassium carbonate in 50 mL of dimethylformamide (DMF).
- Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the disappearance of the starting material by TLC.
- Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. A solid product will precipitate.
- Isolation: Collect the solid by vacuum filtration, wash with water, and dry.
- Purification: The crude product, N-benzyl-4-methoxy-2-nitroaniline, can be further purified by recrystallization from an ethanol/water mixture.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This reduction opens up a vast array of subsequent chemical modifications, including diazotization and amide bond formation. A common and effective method is the Béchamp reduction, using iron powder in an acidic medium.[\[9\]](#)

Detailed Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a general procedure for the reduction of substituted nitroaromatics.[\[9\]](#)

- Setup: To a three-neck flask fitted with a reflux condenser and mechanical stirrer, add 1.88 g (10 mmol) of **2-Chloro-4-methoxy-1-nitrobenzene** and a mixture of 50 mL ethanol and 15 mL water.

- **Addition of Reagents:** To the stirred solution, add 2.8 g (50 mmol) of iron powder, followed by the slow, portion-wise addition of 2 mL of glacial acetic acid. The addition may be exothermic.
- **Reaction:** Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 2-3 hours. The reaction's completion can be monitored by TLC, observing the disappearance of the yellow nitro compound.
- **Work-up:** Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, 2-chloro-4-methoxyaniline.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for **2-Chloro-4-methoxy-1-nitrobenzene**. The NMR data is predicted based on known values for similar structures and chemical shift principles.

Technique	Expected Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~7.9-8.2 (m, 1H, Ar-H), δ ~7.0-7.2 (m, 2H, Ar-H), δ ~3.9 (s, 3H, -OCH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ ~160 (C-OCH ₃), δ ~145 (C-NO ₂), δ ~130-140 (Ar-C), δ ~115-125 (Ar-C), δ ~56 (-OCH ₃)
IR Spectroscopy (KBr, cm ⁻¹)	~3100 (Ar C-H stretch), ~2850 (Alkyl C-H stretch), ~1520 & ~1340 (Asymmetric & Symmetric NO ₂ stretch), ~1250 (Ar-O-C stretch), ~830 (C-Cl stretch)
Mass Spec. (GC-MS)	M ⁺ at m/z = 187, with an M+2 peak at m/z = 189 (~3:1 ratio) due to ³⁵ Cl/ ³⁷ Cl isotopes.

Detailed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for assessing the purity of the final product and for in-process control monitoring. This protocol is adapted from a method for a closely related isomer.[\[1\]](#)

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Newcrom R1 reverse-phase column (or equivalent C18 column), 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase: An isocratic mixture of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. For MS compatibility, replace phosphoric acid with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.
- Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the mobile phase.

- Injection Volume: 10 μL .
- Analysis: The purity is determined by the relative area percentage of the main peak. Isomeric impurities, if present, should resolve under these conditions.

Conclusion

2-Chloro-4-methoxy-1-nitrobenzene is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, particularly in SNAr and nitro-reduction reactions, provides a reliable and efficient entry point to a diverse range of complex aniline and diphenylamine derivatives. By understanding the mechanistic principles that govern its synthesis and reactivity, and by employing robust analytical methods for its characterization, researchers can confidently and effectively leverage this compound to advance their projects in drug discovery, materials science, and beyond.

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